molecular formula C10H4BrClO3 B1598421 6-Bromo-4-chloro-3-formylcoumarin CAS No. 51069-90-0

6-Bromo-4-chloro-3-formylcoumarin

Cat. No.: B1598421
CAS No.: 51069-90-0
M. Wt: 287.49 g/mol
InChI Key: IODFACUSJKQFGW-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-3-formylcoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The molecular formula of this compound is C10H4BrClO3 , and it has a molecular weight of 287.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-3-formylcoumarin typically involves the bromination and chlorination of 3-formylcoumarin. The process can be carried out using bromine and chlorine reagents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the coumarin ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-3-formylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted coumarin derivatives with various functional groups.

    Oxidation Reactions: Carboxylic acids or other oxidized coumarin derivatives.

    Reduction Reactions: Alcohols or other reduced coumarin derivatives.

Scientific Research Applications

6-Bromo-4-chloro-3-formylcoumarin has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Chloro-3-formylcoumarin
  • 4-Chloro-3-formyl-6-methylcoumarin
  • 7-Diethylamino-3-formylcoumarin

Comparison: 6-Bromo-4-chloro-3-formylcoumarin is unique due to the presence of both bromine and chlorine atoms on the coumarin ring, which may confer distinct chemical and biological properties compared to other similar compounds. The combination of these halogen atoms can influence the compound’s reactivity, solubility, and potential biological activities .

Properties

IUPAC Name

6-bromo-4-chloro-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClO3/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(14)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODFACUSJKQFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(C(=O)O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405241
Record name 6-Bromo-4-chloro-3-formylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51069-90-0
Record name 6-Bromo-4-chloro-3-formylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloro-3-formylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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